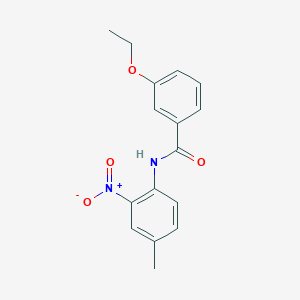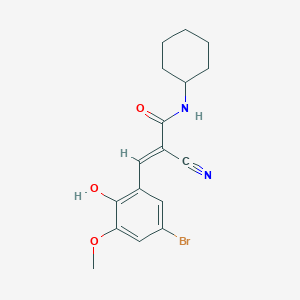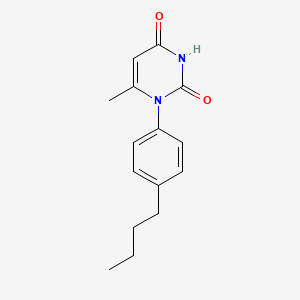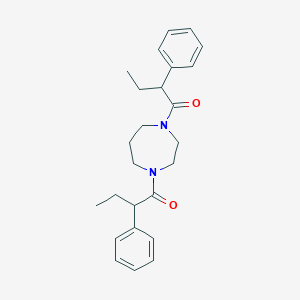![molecular formula C23H24BrN3O6 B5162189 3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BMT-1 and belongs to the class of indole derivatives. BMT-1 has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of BMT-1 is not fully understood. However, it is believed that BMT-1 exerts its pharmacological effects by modulating the activity of various neurotransmitters in the central nervous system. BMT-1 has been shown to interact with the serotonin and dopamine receptors, which are known to play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects:
BMT-1 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of pro-inflammatory cytokines. BMT-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BMT-1 has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMT-1 in lab experiments is its wide range of pharmacological properties. BMT-1 has been shown to possess anti-inflammatory, analgesic, anti-cancer, and anxiolytic properties, making it a versatile compound for scientific research. However, one of the limitations of using BMT-1 in lab experiments is its complex synthesis process, which can be time-consuming and challenging to reproduce.
Zukünftige Richtungen
There are several future directions for the scientific research of BMT-1. One possible direction is to study the potential use of BMT-1 as an anti-cancer agent. BMT-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another possible direction is to study the potential use of BMT-1 as an anti-depressant and anxiolytic agent. BMT-1 has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical studies, making it a potential candidate for the treatment of mood disorders. Additionally, future studies could focus on optimizing the synthesis process of BMT-1 to make it more efficient and cost-effective.
Conclusion:
In conclusion, BMT-1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-1 has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies. The synthesis of BMT-1 is a complex process that requires careful attention to detail and a high level of expertise. BMT-1 has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. Future studies could focus on optimizing the synthesis process of BMT-1 and studying its potential use as an anti-cancer and anti-depressant agent.
Synthesemethoden
The synthesis of BMT-1 involves the reaction of 4-bromophenylacetic acid with piperazine and subsequently reacting the resulting product with indole-3-carbaldehyde. The final product is obtained by reacting the intermediate compound with oxalic acid. The synthesis of BMT-1 is a complex process that requires careful attention to detail and a high level of expertise.
Wissenschaftliche Forschungsanwendungen
BMT-1 has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. BMT-1 has also been studied for its potential use as an anti-depressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2.C2H2O4/c22-17-5-7-18(8-6-17)27-15-21(26)25-11-9-24(10-12-25)14-16-13-23-20-4-2-1-3-19(16)20;3-1(4)2(5)6/h1-8,13,23H,9-12,14-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRKCBQSIZRLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)



![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)
